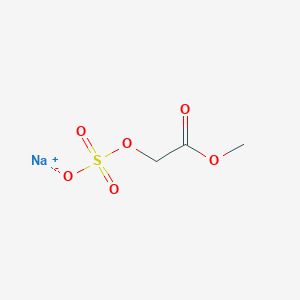
Bromofenofos monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromofenofos monohydrate is an organophosphorus compound with the molecular formula C12H7Br4O5P. It is primarily used as an anthelmintic agent in veterinary medicine, particularly for the treatment of liver fluke infections in cattle and sheep . This compound is known for its teratogenic properties, meaning it can cause developmental malformations .
Métodos De Preparación
The synthesis of bromofenofos monohydrate involves the bromination of biphenyl derivatives followed by phosphorylation. The reaction conditions typically require a controlled environment to ensure the correct placement of bromine atoms on the biphenyl structure. Industrial production methods often involve large-scale bromination and phosphorylation processes, utilizing specialized equipment to handle the reagents and maintain the necessary reaction conditions .
Análisis De Reacciones Químicas
Bromofenofos monohydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: This compound can undergo substitution reactions where bromine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bromofenofos monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: Its anthelmintic properties make it valuable for studying parasitic infections and developing treatments.
Medicine: Research into its teratogenic effects helps in understanding developmental biology and potential risks associated with exposure.
Industry: It is used in the formulation of veterinary medicines and other chemical products.
Mecanismo De Acción
The mechanism of action of bromofenofos monohydrate involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, this compound disrupts the normal transmission of nerve impulses, leading to paralysis and death of the parasites . This mechanism is similar to other organophosphorus compounds used as pesticides and anthelmintics.
Comparación Con Compuestos Similares
Bromofenofos monohydrate can be compared to other organophosphorus compounds such as:
- Bromfenphos
- Bromophenophos
- Bromphenphos These compounds share similar structures and mechanisms of action but differ in their specific applications and efficacy. This compound is unique in its specific use for liver fluke infections and its notable teratogenic properties .
Propiedades
Fórmula molecular |
C12H9Br4O6P |
|---|---|
Peso molecular |
599.79 g/mol |
Nombre IUPAC |
[2,4-dibromo-6-(3,5-dibromo-2-hydroxyphenyl)phenyl] dihydrogen phosphate;hydrate |
InChI |
InChI=1S/C12H7Br4O5P.H2O/c13-5-1-7(11(17)9(15)3-5)8-2-6(14)4-10(16)12(8)21-22(18,19)20;/h1-4,17H,(H2,18,19,20);1H2 |
Clave InChI |
VNKUSNPIKXSSOM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Br)Br)OP(=O)(O)O)O)Br)Br.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


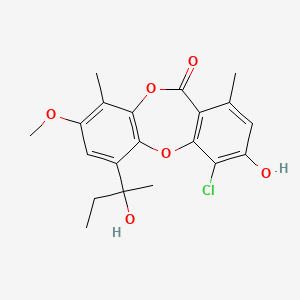
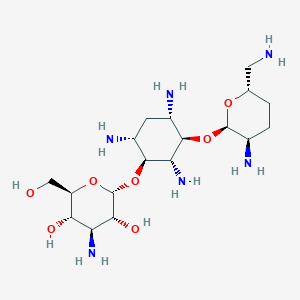
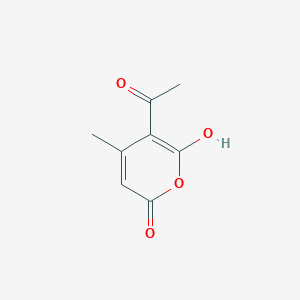
![1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI)](/img/structure/B13825157.png)


![5-Hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B13825172.png)
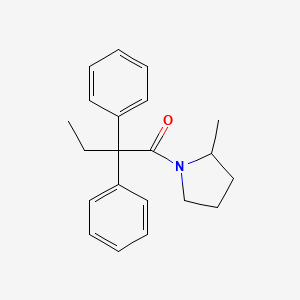
![N-cyclohexyl-N'-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea](/img/structure/B13825179.png)
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9S,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13825184.png)
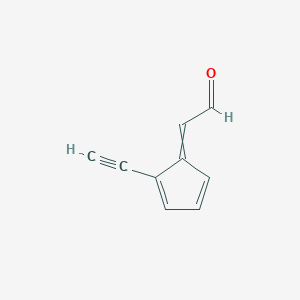
![2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrabutylazanium](/img/structure/B13825197.png)
![(2E)-2-{(2E)-[4-(hexyloxy)benzylidene]hydrazinylidene}-5-methyl-1,3-thiazolidin-4-one](/img/structure/B13825201.png)
